Yomogin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-WDBKCZKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143436 | |
| Record name | Yomogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10067-18-2 | |
| Record name | Yomogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yomogin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Natural Occurrence and Biosynthetic Pathways
Botanical Sources and Distribution of Yomogin
This compound has been identified in several plant species, with a notable concentration in the Artemisia genus, a large and diverse group within the Asteraceae family. ontosight.airesearchgate.net
Identification of Artemisia princeps as a Primary Source
Artemisia princeps, commonly known as Japanese mugwort or Korean mugwort, is recognized as a primary source of this compound. researchgate.netmdpi.comnih.govnih.govjst.go.jpresearchgate.net This perennial herb is native to East Asia, including China, Japan, and Korea, and is known for its traditional use as a medicinal and food plant. wikipedia.org Studies on Artemisia princeps have led to the isolation and identification of this compound as a significant compound within its chemical composition. researchgate.netnih.govnih.govjst.go.jpresearchgate.net
Identification of Artemisia iwayomogi as a Source
Artemisia iwayomogi is another species within the Artemisia genus from which this compound has been isolated. mdpi.comdntb.gov.uanih.gov Research on Artemisia iwayomogi has indicated the presence of this compound, further highlighting the prevalence of this sesquiterpene lactone within different Artemisia species. mdpi.comdntb.gov.uanih.gov
Other Artemisia Species and Related Genera
Beyond Artemisia princeps and Artemisia iwayomogi, this compound has also been reported in other Artemisia species, including Artemisia vulgaris and Artemisia lancea. mdpi.comnih.govmdpi.comnih.govcabidigitallibrary.org The presence of this compound in various Artemisia species underscores the genus as a significant natural reservoir for this compound. researchgate.netnih.govmdpi.com
While primarily associated with Artemisia, sesquiterpene lactones, including those with eudesmane (B1671778) skeletons related to this compound, are found in other genera within the Asteraceae family. For instance, eudesmanolides have been isolated from species in genera such as Ferreyranthus and Inula. researchgate.netconicet.gov.armdpi.com The occurrence of similar compounds in related genera suggests potential commonalities in their biosynthetic pathways across the Asteraceae family.
Below is a table summarizing some of the botanical sources of this compound:
| Botanical Source | Genus | Family |
| Artemisia princeps | Artemisia | Asteraceae |
| Artemisia iwayomogi | Artemisia | Asteraceae |
| Artemisia vulgaris | Artemisia | Asteraceae |
| Artemisia lancea | Artemisia | Asteraceae |
| Artemisia vestita | Artemisia | Asteraceae |
| Ferreyranthus fruticosus | Ferreyranthus | Asteraceae |
| Inula helenium | Inula | Asteraceae |
Biosynthesis of this compound: Proposed Pathways and Precursors
The biosynthesis of this compound, like other sesquiterpene lactones, originates from fundamental isoprenoid precursors through a series of enzymatic reactions. mdpi.comup.ac.zawur.nl
General Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones are a class of C15 terpenoids derived from farnesyl pyrophosphate (FPP). mdpi.comup.ac.zawur.nlroyalsocietypublishing.org FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comup.ac.zaroyalsocietypublishing.org
The biosynthesis of sesquiterpene lactones involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs), to form various sesquiterpene hydrocarbons, such as germacrene A. mdpi.comwur.nlroyalsocietypublishing.org This cyclization is followed by a series of oxidative modifications, including hydroxylations and oxidations, often mediated by cytochrome P450 enzymes. mdpi.comroyalsocietypublishing.org The formation of the characteristic lactone ring is a key step in the biosynthesis of these compounds. mdpi.comup.ac.zawur.nl Germacranolides are considered biogenetic precursors for other types of sesquiterpene lactones, including eudesmanolides like this compound. wur.nlmdpi.com
Enzymatic and Microbiological Transformations in this compound Production
The conversion of precursor molecules into this compound involves specific enzymatic steps. While detailed enzymatic pathways specifically for this compound are still under investigation, the general biosynthesis of eudesmanolides provides insights. These pathways typically involve cyclization of FPP to a eudesmane precursor, followed by oxidation and lactonization steps. up.ac.za
Microbiological transformations have also been explored as a means to synthesize this compound or its analogues. Studies have demonstrated the potential of microorganisms, such as Rhizopus nigricans, to perform specific hydroxylations and other modifications on sesquiterpene precursors, leading to the formation of eudesmanolides. researchgate.netdntb.gov.uasemanticscholar.orgresearchgate.net These biotransformation approaches can complement chemical synthesis in obtaining this compound and related compounds. researchgate.netsemanticscholar.orgresearchgate.net For example, the conversion of α-santonin, another sesquiterpene lactone found in Artemisia, into eudesmanolides, including potential this compound analogues, has been achieved through microbial and enzymatic methods. researchgate.netresearchgate.net
The biosynthesis of this compound is thus a multi-step process involving the general sesquiterpene pathway, specific cyclization and oxidation enzymes, and potentially influenced or mimicked by microbial transformations.
Advanced Synthetic Methodologies and Chemical Transformations of Yomogin
Total Synthesis Approaches to dl-Yomogin
The total synthesis of racemic yomogin (dl-yomogin) has been successfully accomplished, providing a route to the molecule from simpler, achiral starting materials. researchgate.netacs.orgacs.org These strategies are characterized by the sequential construction of the carbon skeleton and the stereocontrolled introduction of functional groups.
Multi-Step Synthetic Strategies
A key total synthesis of dl-yomogin, along with the related eudesman-8,12-olide dl-3-oxodiplophyllin, involves a carefully orchestrated sequence of reactions. researchgate.netacs.org The synthesis begins with an enedione, which is first converted into an enedione ester. researchgate.net This transformation is achieved by forming an enamine at the saturated ketone, followed by alkylation with ethyl bromoacetate (B1195939) and subsequent hydrolysis. researchgate.net
The subsequent steps focus on building the characteristic lactone ring and introducing the required functionalities. This includes the protection of the unsaturated carbonyl group via ketalization, which results in a mixture of double-bond isomers. The γ-lactone functions of this mixture are then converted into the corresponding α-methylene lactones. researchgate.net The final step in the synthesis of dl-yomogin involves the deketalization of this mixture to yield dl-3-oxodiplophyllin (dl-1a), followed by oxidation of the ring A enone system with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to create the cross-conjugated dienone system characteristic of dl-yomogin (dl-1b). researchgate.net
Stereoselective Synthesis of Key Intermediates
A critical aspect of the total synthesis is the control of stereochemistry. A significant stereoselective step is the reduction of the enedione ester intermediate. researchgate.net The use of K-Selectride as a reducing agent allows for the highly stereoselective formation of the 7β,8β-dihydro γ-lactone. researchgate.net This step is crucial for establishing the cis-fused β,8β-γ-methylene lactone grouping, a common feature in many eudesman-8,12-olides with important biological properties. acs.org The procedure developed by Grieco and Hiroi is employed for the conversion of the γ-lactone into the α-methylene lactone, another key transformation in the synthetic sequence. researchgate.net
Partial Synthesis and Semi-Synthesis from Related Natural Products
Partial synthesis, or semi-synthesis, offers an alternative approach to this compound by utilizing structurally related and more abundant natural products as starting materials.
Transformation from Artemisinin (B1665778)
Artemisinin, another well-known sesquiterpene lactone, has served as a viable starting material for the partial synthesis of this compound. researchgate.net The chemical transformation of (-)-artemisin into this compound has been successfully demonstrated, leveraging the existing carbon framework of the artemisinin molecule. researchgate.net This approach capitalizes on the shared structural motifs between the two natural products, providing a more direct route to this compound compared to total synthesis.
Conversion of Other Eudesmanolides (e.g., 3-oxodiplophyllin)
As noted in the total synthesis pathway, 3-oxodiplophyllin is a direct precursor to this compound. researchgate.net The conversion is a straightforward oxidation step. The enone system in ring A of 3-oxodiplophyllin is oxidized to a cross-conjugated dienone using DDQ, which yields this compound. researchgate.net This demonstrates that other naturally occurring eudesmanolides that are structurally similar to 3-oxodiplophyllin could potentially serve as precursors for the semi-synthesis of this compound.
Development of Novel Synthetic Sequences
In addition to classical total and partial synthesis routes, research has focused on developing more efficient and innovative synthetic methods. A notable development is a novel synthetic route to this compound that employs a Telescoped Intramolecular Michael-Olefination (TIMO) sequence as the key step. researchgate.net This modern approach offers an efficient pathway to the anti-cancer natural product. researchgate.net Two variations of this TIMO sequence have been successfully utilized: a two-step acylation using diethyl phosphonoacetic acid and a base-free variant that uses triphenylphosphoranylideneketene, also known as Bestmann's ylide. researchgate.net This methodology highlights the ongoing efforts to refine and improve the synthesis of complex natural products like this compound.
Telescoped Intramolecular Michael-Olefination (TIMO) Sequence
The TIMO approach typically involves a suitably functionalized precursor containing both a Michael acceptor and a nucleophile, which upon activation, undergoes an intramolecular conjugate addition to form a cyclic intermediate. This intermediate is then subjected to an olefination reaction, most commonly a Horner-Wadsworth-Emmons (HWE) reaction, to introduce the exocyclic methylene (B1212753) group. The entire sequence can be performed in one pot, highlighting its elegance and practicality in complex molecule synthesis.
Two main variants of the TIMO sequence have been successfully employed in the synthesis of natural products with structures related to this compound. The first involves a two-step acylation approach where a phosphonate-containing fragment is introduced, setting the stage for the intramolecular Michael addition and subsequent HWE olefination. The second variant offers a more streamlined process, though specific details and yields can vary depending on the substrate and reaction conditions.
| Variant | Key Reagents | General Yields | Key Features |
| Two-Step Acylation | Diethyl phosphonoacetic acid | Moderate to Good | Stepwise introduction of the phosphonate (B1237965) group. |
| Base-Free Variant | Triphenylphosphoranylideneketene | Good to Excellent | Utilizes a pre-formed ylide, avoiding the need for a strong base. |
This table provides a generalized overview of the TIMO sequence variants. Actual yields and conditions are highly substrate-dependent.
α-Methylene-γ-Butyrolactone Annelation Procedures
The α-methylene-γ-butyrolactone ring is a crucial pharmacophore in many sesquiterpene lactones, including this compound, and its construction is a pivotal step in their total synthesis. Various annelation procedures have been developed to introduce this functional group onto a pre-existing carbocyclic core, such as the eudesmane (B1671778) skeleton.
A common and effective strategy involves the manipulation of a lactone precursor. This often begins with the α-carboxylation of a parent γ-butyrolactone. The resulting α-carboxy lactone is then subjected to decarboxylative methylenation. A classic method to achieve this is the Eschenmoser salt procedure, which involves the use of dimethyl(methylene)ammonium iodide.
Another widely used approach is the selenenylation-oxidation sequence. In this method, the lactone enolate is trapped with an electrophilic selenium reagent, such as phenylselenyl chloride. Subsequent oxidation of the resulting α-phenylselenyl lactone, typically with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), leads to a syn-elimination of the corresponding selenoxide, cleanly installing the exocyclic double bond.
| Procedure | Key Reagents | Intermediate | Key Transformation |
| Decarboxylative Methylenation | 1. LDA, CO2 2. Eschenmoser's salt | α-Carboxy lactone | Mannich reaction and elimination |
| Selenenylation-Oxidation | 1. LDA, PhSeCl 2. H2O2 or m-CPBA | α-Phenylselenyl lactone | Oxidative syn-elimination |
This table summarizes common procedures for α-methylene-γ-butyrolactone annelation.
Chemoenzymatic and Microbiological Synthesis of this compound Analogues
Chemoenzymatic and microbiological approaches offer powerful tools for the synthesis of natural product analogues that can be difficult to access through purely chemical means. These methods leverage the high selectivity and specificity of enzymes and microorganisms to perform targeted modifications on a substrate, such as the this compound scaffold.
Microbiological transformations, in particular, have been shown to be effective for the structural diversification of sesquiterpene lactones. Fungi, such as species of Aspergillus and Rhizopus, are known to possess a wide array of oxidative enzymes, including cytochrome P450 monooxygenases, that can introduce hydroxyl groups at specific and often unactivated positions on a terpene skeleton.
For instance, studies on the biotransformation of eudesmanolides closely related to this compound have demonstrated that fungi can introduce hydroxyl groups at various positions on the carbocyclic core. The biotransformation of vulgarin, another eudesmanolide, by Aspergillus niger has been shown to yield hydroxylated and reduced analogues. Similarly, the microbiological transformation of deoxyvulgarin by Rhizopus nigricans and Aspergillus ochraceous has produced hydroxylated derivatives. These transformations highlight the potential of using microorganisms to generate a library of this compound analogues with modified hydroxylation patterns, which could lead to compounds with altered biological activities.
| Microorganism | Substrate Type | Primary Transformation | Potential this compound Analogues |
| Aspergillus niger | Eudesmanolide | Hydroxylation, Reduction | Hydroxylated this compound derivatives |
| Rhizopus nigricans | Eudesmanolide | Hydroxylation | Hydroxylated this compound derivatives |
| Aspergillus ochraceous | Eudesmanolide | Hydroxylation | Hydroxylated this compound derivatives |
This table illustrates the potential for microbiological synthesis of this compound analogues based on transformations of related compounds.
Mechanistic Investigations of Yomogin S Biological Activities at Molecular and Cellular Levels in Vitro Studies
Modulation of Inflammatory Responses in Immune Cells
Research indicates that yomogin can modulate various aspects of the inflammatory response in different immune cell types, primarily by affecting key mediators and signaling pathways.
Inhibition of Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells)
This compound has demonstrated a potent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a significant contributor to inflammatory processes. Studies have shown that this compound can significantly decrease NO levels in the supernatant of LPS-stimulated RAW 264.7 cells. nih.govnih.govthieme-connect.com One study reported an IC50 value of 3 µM for the inhibition of NO production by this compound in activated RAW 264.7 cells. nih.govthieme-connect.com
Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression
The observed inhibition of NO production by this compound is closely associated with its ability to suppress the expression of inducible nitric oxide synthase (iNOS). Research indicates that this compound treatment leads to dose-dependent reductions in both the protein and mRNA levels of iNOS in LPS-stimulated macrophages. nih.govmdpi.complos.orgkoreascience.kr This suggests that this compound downregulates iNOS expression at the transcriptional level, thereby limiting the synthesis of NO. nih.govkoreascience.kr
Molecular Docking Studies with iNOS
Molecular docking studies have been conducted to explore the potential interaction between this compound and the iNOS enzyme. These studies aim to understand the binding affinity and the specific residues involved in the interaction. One study utilizing the crystal structure of murine iNOS (PDB ID: 3E6T) reported a good binding affinity between this compound and iNOS, with a docking score of -7.7 kcal/mol. nih.gov The analysis of the lowest energy conformation revealed a hydrophobic pocket involving residues such as TRP340–VAL346 and TRP366–TYR367, suggesting that non-hydrogen bonding interactions contribute to the binding of this compound to iNOS. nih.gov
Regulation of Cyclooxygenase-2 (COX-2) Expression
In addition to its effects on iNOS, this compound has also been shown to regulate the expression of cyclooxygenase-2 (COX-2), another key enzyme involved in the inflammatory response. Studies using LPS-stimulated cells have indicated that this compound can suppress the protein and mRNA levels of COX-2. mdpi.complos.org This suggests that this compound's anti-inflammatory effects may also involve the modulation of prostaglandin (B15479496) production, which is catalyzed by COX-2.
Attenuation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6)
This compound has been reported to attenuate the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com In LPS-stimulated cells, elevated levels of these cytokines are observed, and this compound treatment has been shown to significantly decrease their concentrations in the cell supernatant. nih.gov This indicates that this compound can suppress the production and release of these critical mediators of inflammation.
Cellular Apoptosis Induction Mechanisms
Studies have explored this compound's ability to induce apoptosis, a programmed cell death process, in various cell lines. A significant focus has been on its effects on human promyelocytic leukemia cells (HL-60).
Investigation in Promyelocytic Leukemia Cells (HL-60 cells)
This compound has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. Treatment with this compound leads to several characteristic features of apoptosis in these cells, including DNA fragmentation, the formation of DNA ladders observed in agarose (B213101) gel electrophoresis, and the externalization of phosphatidylserine (B164497) residues, which are typically targeted by Annexin-V jst.go.jpnih.gov. These findings indicate that this compound triggers the apoptotic cascade in HL-60 leukemia cells.
Activation of Caspase Cascades (e.g., Caspase-8, -9, -3)
A key aspect of this compound-induced apoptosis in HL-60 cells is the activation of caspases, a family of cysteine proteases that play crucial roles in executing apoptosis. Research indicates that this compound treatment leads to the activation of caspase-8, caspase-9, and caspase-3 jst.go.jpnih.gov. The involvement of caspases in this compound-induced DNA fragmentation has been further supported by the observation that general caspase inhibitors (such as z-VAD-fmk), as well as specific inhibitors for caspase-8 (z-IETD-fmk) and caspase-3 (z-DEVD-fmk), can almost completely suppress the DNA fragmentation induced by this compound jst.go.jpnih.gov. This suggests that the activation of these caspases is critical for the execution of apoptosis in this compound-treated HL-60 cells.
Mitochondrial Pathway Involvement (Bid cleavage, Bax translocation, cytochrome c release)
The mitochondrial pathway, also known as the intrinsic apoptotic pathway, is significantly involved in this compound-induced apoptosis in HL-60 cells. Investigations have demonstrated that this compound triggers the cleavage of Bid, a pro-apoptotic protein that links the death receptor and mitochondrial pathways jst.go.jpnih.gov. Following Bid cleavage, there is a translocation of Bax, another pro-apoptotic protein, from the cytosol to the mitochondria jst.go.jpnih.gov. This translocation of Bax, along with the potential involvement of other proteins like Bak, leads to the permeabilization of the outer mitochondrial membrane free.frembopress.org. Subsequently, cytochrome c, a key factor in initiating the formation of the apoptosome, is released from the mitochondria into the cytoplasm jst.go.jpnih.govfree.fr. The release of cytochrome c is a critical step that facilitates the activation of caspase-9, which then activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell free.frmdpi.com. This sequence of events—Bid cleavage, Bax translocation to mitochondria, and cytochrome c release—occurs in a caspase-8-dependent manner in this compound-treated HL-60 cells, highlighting the interplay between the extrinsic and intrinsic apoptotic pathways in mediating this compound's effects jst.go.jpnih.gov.
Here is a summary of the key events in this compound-induced apoptosis in HL-60 cells:
| Event | Observation in HL-60 Cells Treated with this compound |
| DNA Fragmentation | Observed jst.go.jpnih.gov |
| DNA Ladder Formation | Observed jst.go.jpnih.gov |
| Phosphatidylserine Externalization | Observed jst.go.jpnih.gov |
| Caspase-8 Activation | Observed jst.go.jpnih.gov |
| Caspase-9 Activation | Observed jst.go.jpnih.gov |
| Caspase-3 Activation | Observed jst.go.jpnih.gov |
| Bid Cleavage | Observed jst.go.jpnih.gov |
| Bax Translocation | Observed (from cytosol to mitochondria) jst.go.jpnih.gov |
| Cytochrome c Release | Observed (from mitochondria to cytoplasm) jst.go.jpnih.gov |
Neuroinflammatory Pathway Modulation
This compound has also demonstrated the ability to modulate neuroinflammatory pathways, which are implicated in various neurological disorders. Studies have focused on its effects on microglial cells, key immune cells in the brain.
Suppression of Microglial Activation (BV2 microglial cells)
This compound has been shown to inhibit the activation of microglial cells, specifically in LPS-stimulated BV2 microglial cells nih.govnih.govscilit.comdntb.gov.uaresearchgate.net. Lipopolysaccharide (LPS) is a common stimulant used in vitro to mimic inflammatory conditions and activate microglia nih.govscilit.com. Treatment with this compound effectively decreases the increase in neuroinflammatory factors induced by LPS in these cells nih.govnih.govscilit.com. These factors include pro-inflammatory mediators and cytokines such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.govnih.govscilit.com. The suppression of these inflammatory markers indicates that this compound has a significant inhibitory effect on microglial activation.
Here is a summary of the effects of this compound on pro-inflammatory factors in LPS-stimulated BV2 cells:
| Pro-inflammatory Factor | Effect of this compound Treatment | Citation |
| Nitric Oxide (NO) | Inhibited increase | nih.govnih.govscilit.com |
| iNOS mRNA levels | Significantly inhibited | nih.gov |
| iNOS protein levels | Suppressed | nih.gov |
| COX-2 mRNA levels | Significantly inhibited | nih.gov |
| COX-2 protein levels | Suppressed | nih.gov |
| TNF-α mRNA levels | Significantly lower | nih.gov |
| TNF-α release | Inhibited | nih.gov |
| IL-6 mRNA levels | Significantly lower | nih.gov |
| IL-6 release | Inhibited | nih.gov |
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (p38, JNK, ERK)
This compound's anti-neuroinflammatory effects in microglial cells are mediated, at least in part, through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.govnih.govscilit.com. The MAPK pathway plays a crucial role in controlling inflammatory responses and is activated by stimuli like LPS in microglia nih.govbiorxiv.org. Studies in LPS-stimulated BV2 cells have shown that this compound suppresses the phosphorylation of key components of the MAPK pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 nih.govnih.govscilit.com. Phosphorylation is often indicative of the activation of these kinases nih.gov. The LPS-only treated group showed an increased ratio of phosphorylated MAPK compared to control groups, while treatment with this compound significantly reduced the ratios of phosphorylated p38, JNK, and ERK nih.gov. This inhibition of MAPK signaling by this compound leads to a reduction in the production of pro-inflammatory mediators and inducible enzymes, thereby decreasing levels of NO and cytokines nih.gov. The regulation of these MAPK cascades by this compound is considered a potential mechanism by which it suppresses neuroinflammation nih.govnih.govscilit.com.
Here is a summary of the effects of this compound on MAPK phosphorylation in LPS-stimulated BV2 cells:
| MAPK Component | Effect of this compound Treatment on Phosphorylation | Citation |
| p38 | Suppressed/Significantly reduced ratio | nih.govnih.govscilit.com |
| JNK | Suppressed/Significantly reduced ratio | nih.govnih.govscilit.com |
| ERK | Suppressed/Significantly reduced ratio | nih.govnih.govscilit.com |
Effects on Astrocyte Activation
Investigations into the direct effects of this compound on astrocyte activation at the in vitro level appear to be less extensively documented in the provided search results compared to studies on other glial cell types, such as microglia. While astrocytes are crucial players in neuroinflammation and their activation status is a key indicator of the inflammatory response in the central nervous system, detailed research findings specifically focusing on the impact of this compound on cultured astrocytes were not prominently featured in the retrieved literature.
However, related in vivo studies provide some indication of this compound's potential influence on astrocytes. Research investigating the anti-neuroinflammatory effects of this compound in lipopolysaccharide (LPS)-injected mouse brains observed that this compound treatment led to a decrease in both astrocyte and microglia activations. mdpi.comscielo.brnih.govplos.org These findings suggest that this compound may exert an inhibitory effect on astrocyte activation within a complex in vivo environment.
While the precise mechanisms by which this compound might influence astrocyte activation in a controlled in vitro setting are not detailed in the available snippets, the observed in vivo effects warrant further investigation using isolated astrocyte cultures to elucidate the direct molecular and cellular events involved. Studies on other compounds and their effects on astrocyte activation in vitro often examine markers such as Glial Fibrillary Acidic Protein (GFAP) expression, the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and chemokines, as well as changes in cellular morphology and proliferation. plos.orgnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgmdpi.com Future in vitro research on this compound could explore these parameters to determine its direct impact on astrocyte activation and its potential as a modulator of astrocyte-mediated neuroinflammatory responses.
Structure Activity Relationship Sar Studies and Rational Design of Yomogin Derivatives
Identification of Key Structural Features for Biological Activity
For many sesquiterpene lactones, including Yomogin, a crucial structural feature for their biological effects, such as cytotoxic, antitrypanosomal, and anti-inflammatory actions, is the presence of the α-methylene-γ-lactone nucleus. researchgate.netnih.govresearchgate.net This moiety can react through a Michael addition with free sulfhydryl or amino groups in proteins, leading to their alkylation. researchgate.netnih.gov While the α-methylene-γ-lactone moiety is considered essential for many activities, other specific structural moieties of sesquiterpene lactones can also influence their activity. researchgate.net For instance, an ester group at C-8 might be more important than the α-methylene-γ-lactone moiety for the cytotoxicity of some sesquiterpene lactones. mdpi.com
Synthesis and Evaluation of this compound Analogues
The synthesis of sesquiterpene lactones, including eudesmanolides like this compound, has been explored through various chemical, enzymatic, and microbiological methods. semanticscholar.orgresearchgate.net The α-methylene-γ-butyrolactone moiety, which is present in this compound, is a significant structural feature in many natural products with diverse biological activities, and its synthesis is of considerable interest. researchgate.netresearchgate.net Methods for preparing α-methylene-γ-butyrolactones, such as using the procedure of Grieco and Hiroi or a Wittig reaction, have been employed in the synthesis of natural products and their analogues. researchgate.netresearchgate.net The total synthesis of dl-yomogin has been reported. researchgate.net Chemical semisynthesis and biotransformation with Rhizopus species have also been used in the synthesis of eudesmane-type sesquiterpene lactones, including this compound analogues. semanticscholar.org Evaluation of synthesized analogues helps in understanding how structural modifications impact biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that predict the properties or biological activities of chemical compounds based on their molecular structure. protoqsar.com These models transform the structure of compounds into numerical descriptors and use statistical and machine learning tools to relate these descriptors to the studied parameter. protoqsar.com QSAR modeling can be a time-saving and cost-effective alternative for assessing potential hazards and biological activities without extensive laboratory experimentation. protoqsar.comnih.gov While the search results mention QSAR modeling in the context of sesquiterpene lactones and immunotoxicity nih.govkyobobook.co.krresearchgate.netfrontiersin.org, specific detailed QSAR studies focused solely on this compound were not extensively detailed in the provided snippets. However, the principles of QSAR, which involve correlating structural descriptors with activity, are applicable to understanding and predicting the biological effects of this compound and its derivatives. protoqsar.com
Comparative Analysis with Other Sesquiterpene Lactones and Bioactive Derivatives
This compound belongs to the class of sesquiterpene lactones, a large group of natural compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects. researchgate.net Many of these activities are linked to the α-methylene-γ-lactone group. researchgate.net Comparing this compound with other sesquiterpene lactones provides insights into the structural requirements for specific activities. For example, studies on other sesquiterpene lactones have shown that the α-methylene-γ-lactone moiety is necessary for both antitrypanosomal effects and cytotoxicity. nih.gov However, the presence of other reactive centers or structural features can also contribute significantly to the activity and even selectivity. nih.govmdpi.com For instance, some sesquiterpene lactones with an ester group at C-8 showed higher cytotoxicity than those with only the α-methylene-γ-lactone moiety. mdpi.com Comparisons with compounds like Artemisinin (B1665778), known for its antimalarial properties, highlight the diverse bioactivities within the sesquiterpene lactone family and the potential for different structural motifs to confer distinct pharmacological profiles. nih.govplos.org Studies comparing sesquiterpene lactones have demonstrated that bifunctionality as Michael acceptors is important for high antitrypanosomal activity. nih.gov
Advanced Analytical and Characterization Methodologies in Yomogin Research
Isolation and Purification Techniques for Natural Sources
The isolation of yomogin from natural sources, such as Artemisia species, typically involves a series of steps designed to extract the compound from the plant matrix and separate it from other co-occurring substances.
Solvent Extraction Methodologies
Solvent extraction is a fundamental technique used to isolate compounds from plant materials based on their differential solubility in various solvents egyankosh.ac.inorganomation.com. For this compound, dried plant material is commonly extracted. One reported method involves extracting dried Artemisiae Iwayomogii Herba (AIH) twice with 90% ethanol (B145695) at room temperature for 48 hours mdpi.comnih.gov. The solvent is then evaporated under reduced pressure at 45 °C to yield a crude extract mdpi.comnih.gov. This extract can then be suspended in distilled water and partitioned with an immiscible solvent, such as ethyl acetate (B1210297), multiple times to selectively extract compounds based on their polarity mdpi.comnih.gov. The ethyl acetate fraction, enriched with less polar compounds like this compound, is then typically carried forward for further purification mdpi.comnih.gov. Solvent extraction is a versatile technique that can be scaled up and offers cleaner separations compared to some precipitation methods egyankosh.ac.inresearchgate.net.
Chromatographic Separations (e.g., Diaion HP-20, HPLC, MPLC, Column Chromatography)
Chromatographic techniques are essential for separating this compound from complex mixtures obtained after initial extraction. Various types of chromatography are employed based on the properties of the compound and the complexity of the extract.
Column chromatography is a widely used method. Following solvent partitioning, the ethyl acetate fraction containing this compound can be subjected to column chromatography using adsorbent resins like Diaion HP-20 mdpi.comnih.gov. Diaion HP-20 is a non-polar copolymer styrene-divinylbenzene adsorbent resin used in reverse phase chromatography and open column chromatography sigmaaldrich.comavantorsciences.com. It is effective for fractionating highly polar compounds and is useful for the purification of various natural products sigmaaldrich.comavantorsciences.comnatpro.com.vn. A gradient system, such as acetone-water (e.g., from 30:70 to 100:0, v/v), can be used with Diaion HP-20 to elute compounds based on their polarity mdpi.comnih.govsemanticscholar.org. This process yields several subfractions mdpi.comnih.gov.
Further purification of this compound from these subfractions often involves additional chromatographic steps. Silica gel column chromatography is frequently utilized, employing solvent systems like n-hexane-EtOAc-MeOH gradients semanticscholar.org. Sephadex LH-20 column chromatography, which separates compounds based on size and polarity, can also be applied to further purify fractions containing this compound semanticscholar.org.
While not specifically detailed for this compound in the provided context, High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are standard techniques in natural product purification, offering higher resolution and efficiency compared to traditional column chromatography natpro.com.vn. HPLC, particularly recycling HPLC, is noted for its ability to separate structurally very close compounds natpro.com.vn.
Here is a summary of chromatographic methods used in this compound isolation based on the search results:
| Chromatographic Method | Stationary Phase | Mobile Phase System | Application in this compound Isolation | Resulting Fractions/Compounds |
| Column Chromatography | Diaion HP-20 Resin | Acetone-Water Gradient | Fractionation of ethyl acetate extract mdpi.comnih.govsemanticscholar.org | Multiple subfractions (e.g., P1-P19, F1-F19) mdpi.comnih.govsemanticscholar.org |
| Column Chromatography | Silica gel (230–400 mesh) | n-hexane-EtOAc-MeOH Gradient | Purification of subfractions semanticscholar.org | Isolation of compounds, including potentially this compound semanticscholar.org |
| Column Chromatography | Sephadex LH-20 | Acetone-Water or MeOH-H2O | Further purification of subfractions semanticscholar.org | Isolation of compounds, including potentially this compound semanticscholar.org |
Recrystallization and Purification Strategies
Recrystallization is a crucial final step for obtaining highly pure crystalline solid compounds like this compound mit.edustudymind.co.ukmt.com. This technique involves dissolving the impure solid in a hot solvent or solvent mixture until saturation is reached, followed by slow cooling to induce the formation of pure crystals, leaving impurities in the mother liquor mit.edustudymind.co.ukmt.com.
In the isolation of this compound, recrystallization has been successfully employed. This compound (979.7 mg) was isolated from a specific fraction (fraction P7, 8.76 g) obtained from Diaion HP-20 chromatography by recrystallization using a mixture of acetone (B3395972) and methanol (B129727) (1:1, v/v) at room temperature mdpi.comnih.gov. Another instance mentions the purification of a compound (Compound 19) by recrystallization from a fraction in MeOH semanticscholar.org. Recrystallization is effective for achieving high purity levels mt.com.
Spectroscopic and Spectrometric Characterization
Once isolated and purified, this compound is characterized using spectroscopic and spectrometric techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 1D/2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds, including natural products like this compound emerypharma.comuab.edumeasurlabs.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms within a molecule.
The chemical structure of this compound is typically determined by comparing its NMR spectroscopic data with previously published data mdpi.comnih.gov. ¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (coupling patterns and constants) emerypharma.comuab.edu.
Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming assignments and establishing connectivity between atoms emerypharma.commeasurlabs.comuzh.ch. COSY reveals correlations between coupled protons emerypharma.comuzh.ch. HSQC shows correlations between carbons and the protons directly attached to them emerypharma.com. HMBC reveals correlations between carbons and protons separated by two or three bonds, providing information about the carbon skeleton and quaternary carbons emerypharma.com. These 2D techniques are crucial for the complete structural characterization of complex molecules emerypharma.commeasurlabs.com.
NMR spectroscopic data for this compound has been reported, including ¹H-NMR data (500 MHz, CDCl₃) with specific chemical shifts and coupling patterns for various protons nih.gov. This data is essential for confirming the identity of isolated this compound by comparison with known spectral data mdpi.comnih.gov.
Mass Spectrometry (ESI-MS, HRMS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and confirming its structure. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used techniques in natural product research chromatographyonline.comwaters.comuvic.ca.
ESI-MS is a soft ionization technique that is suitable for analyzing polar and thermally labile compounds like this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) chromatographyonline.comuvic.ca. The ESI-MS data of this compound has been reported, showing a molecular ion peak at m/z = 245.02 [M + H]⁺ in positive mode nih.gov. This mass-to-charge ratio corresponds to the protonated molecular weight of this compound.
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically to the fourth or fifth decimal place chromatographyonline.comvit.ac.in. This high accuracy allows for the determination of the elemental composition of the compound, differentiating between molecules with the same nominal mass but different elemental formulas vit.ac.in. HRMS, often coupled with ESI (ESI-HRMS), is used to confirm the molecular formula of this compound chromatographyonline.comresearchgate.net. HRMS/MS (tandem mass spectrometry) can provide fragmentation data, which offers insights into the structure of the molecule by breaking it into smaller, characteristic ions waters.comuvic.cavit.ac.inresearchgate.net.
The combination of ESI-MS and HRMS data is vital for confirming the identity and purity of isolated this compound by providing precise molecular weight information and elemental composition mdpi.comnih.govresearchgate.net.
Here is a summary of reported mass spectrometry data for this compound:
| Spectrometry Method | Ionization Mode | Observed m/z | Ion Type | Reference |
| ESI-MS | Positive | 245.02 | [M + H]⁺ | nih.gov |
Electronic Circular Dichroism (ECD) for Chiroptical Characterization
Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules like this compound. By measuring the differential absorption of left and right circularly polarized light as a function of wavelength, ECD provides a unique spectroscopic fingerprint related to the molecule's three-dimensional structure. Studies on sesquiterpene lactones, including those from the Artemisia genus, frequently utilize ECD in conjunction with computational methods, such as Time-Dependent Density Functional Theory (TDDFT) calculations, to compare experimental spectra with predicted ones for different enantiomers mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. This approach has been successfully applied in the structural elucidation of new sesquiterpene lactones, confirming their absolute configurations mdpi.comnih.gov. The ECD data, often combined with other spectroscopic data like NMR and HRMS, are essential for the complete characterization of isolated compounds mdpi.comresearchgate.netnih.gov.
Molecular Biology and Biochemical Assays
Molecular biology and biochemical assays are extensively used to investigate the biological effects of this compound at the cellular and molecular levels. These methods help to understand how this compound interacts with biological targets and influences cellular processes.
Western Blot Analysis for Protein Expression
Western blot analysis is a standard technique employed to detect and quantify specific proteins within a sample. In this compound research, Western blotting has been utilized to assess the impact of this compound on the expression levels of key proteins involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govmdpi.comresearchgate.net. For instance, studies have shown that this compound treatment can suppress the protein expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells nih.govmdpi.comresearchgate.net. This technique typically involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against the target protein nih.gov. Protein levels are often normalized to a loading control protein, such as β-actin, for quantitative comparison nih.gov. Western blot analysis has also been used to examine the effects of this compound on the phosphorylation of proteins in signaling pathways like the mitogen-activated protein kinase (MAPK) pathway nih.govmdpi.com.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression levels of specific genes. This technique provides insights into whether this compound affects the transcription of genes related to various biological processes, particularly inflammation. Research on this compound has employed qRT-PCR to analyze the mRNA levels of pro-inflammatory mediators such as iNOS, COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated cells nih.govmdpi.comresearcher.lifejmb.or.kr. Studies have demonstrated that this compound can significantly decrease the mRNA expression of these inflammatory genes in LPS-treated cells nih.govmdpi.com. The process involves converting RNA to cDNA, followed by PCR amplification using gene-specific primers and fluorescent dyes to quantify the amplification in real-time nih.govjmb.or.krmdpi.com. Gene expression levels are typically normalized to a housekeeping gene, such as β-actin, using methods like the 2−ΔΔCT method mdpi.com.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the levels of specific proteins, such as cytokines, in biological samples like cell culture supernatants. In the context of this compound research, ELISA has been crucial for measuring the concentrations of pro-inflammatory cytokines like TNF-α and IL-6, which are released by cells in response to inflammatory stimuli nih.govmdpi.comresearchgate.netresearchgate.netscience.gov. Studies have shown that this compound treatment can lead to a significant decrease in the secretion of TNF-α and IL-6 in the supernatant of LPS-stimulated cells, indicating its anti-inflammatory potential nih.govmdpi.comresearchgate.net. ELISA typically involves using antibodies to capture and detect the target cytokine, with the signal intensity being proportional to the cytokine concentration nih.govresearchgate.net.
Here is a table summarizing representative data on the effect of this compound on cytokine levels measured by ELISA:
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | Citation |
| Control | Data not explicitly provided in snippet | Data not explicitly provided in snippet | nih.govmdpi.comresearchgate.net |
| LPS-only | Increased levels | Increased levels | nih.govmdpi.comresearchgate.net |
| LPS + this compound (10 µM) | Significantly decreased levels | Significantly decreased levels | nih.govmdpi.comresearchgate.net |
Griess Reagent Assay for Nitric Oxide Measurement
The Griess reagent assay is a colorimetric method used to measure the concentration of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in cell culture supernatants mdpi.comnih.govijpsonline.comresearchgate.netkoreascience.krnih.govresearchgate.net. This assay is frequently used to evaluate the inhibitory effect of compounds like this compound on NO production, a key mediator in inflammatory responses mdpi.comnih.govijpsonline.comresearchgate.netkoreascience.krnih.govresearchgate.net. This compound has been shown to inhibit NO production in LPS-activated macrophages and microglial cells nih.govijpsonline.comresearchgate.netkoreascience.krnih.govresearchgate.netnih.govresearchgate.net. The assay involves mixing cell culture supernatant with Griess reagent, which converts nitrite into a colored azo dye that can be quantified spectrophotometrically, typically at 540 nm mdpi.comnih.govijpsonline.comresearchgate.netkoreascience.krnih.govresearchgate.net. Studies have reported IC50 values for this compound's inhibition of NO production, demonstrating its potency ijpsonline.comnih.govresearchgate.net. For example, an IC50 value of 3 ± 0.14 µM was reported for this compound's inhibition of NO production in LPS-activated murine macrophages ijpsonline.com. Another study reported an IC50 of 5.24 µM in LPS-stimulated BV-2 cells nih.gov.
Here is a table showing representative data on the effect of this compound on NO production:
| Treatment Group | NO Production Level | IC50 (µM) | Cell Type | Citation |
| LPS-only | Elevated levels | - | RAW 264.7 macrophages | nih.govijpsonline.comresearchgate.netkoreascience.kr |
| LPS + this compound | Decreased levels | 3 ± 0.14 | RAW 264.7 macrophages | ijpsonline.com |
| LPS + this compound | Decreased levels | 5.24 | BV-2 microglial cells | nih.gov |
| LPS + this compound (1 µM) | Significantly decreased levels | - | BV-2 microglial cells | nih.govresearchgate.net |
| LPS + this compound (10 µM) | Significantly decreased levels | - | BV-2 microglial cells | nih.govresearchgate.net |
Cell-Based Assays for Biological Activity Evaluation (e.g., degranulation assays)
Cell-based assays are fundamental for evaluating the biological activities of this compound in a cellular context. These assays can measure various cellular responses, providing insights into the compound's effects on specific biological processes. One example is the degranulation assay, which is used to assess the inhibition of mast cell degranulation, a process involved in allergic reactions and inflammation. This compound has been shown to inhibit the degranulation of mast cells, specifically the release of beta-hexosaminidase from cultured RBL-2H3 cells, in a dose-dependent manner researchgate.netnih.govresearchgate.net. The reported IC50 value for this effect is 50 µM researchgate.net. Cell-based assays are also used to evaluate cell viability and cytotoxicity, often using methods like the MTT assay, to ensure that observed biological effects are not due to cellular toxicity nih.govmdpi.comresearchgate.netnih.govtandfonline.com. Furthermore, cell-based assays are employed to study the effects of this compound on cell differentiation, as seen in studies with human promyelocytic leukemia HL-60 cells, where this compound synergistically enhanced differentiation when combined with other agents tandfonline.comscience.govscience.govscience.gov.
Computational Chemistry and Molecular Modeling
Computational chemistry encompasses a range of theoretical approaches and computational techniques used to model and simulate the behavior of molecules. In the context of this compound research, these methods can be applied to analyze its structure, predict its reactivity, and investigate its interactions with biological targets. The application of computational methods, including Density Functional Theory (DFT) calculations, has been used to supplement experimental studies, such as those involving the synthesis of this compound and its analogues. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as a protein target). This method helps researchers understand how a molecule might interact with a biological target at the molecular level.
In research investigating the anti-neuroinflammatory effects of this compound, molecular docking calculations were conducted between this compound and the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com iNOS is a key protein involved in the synthesis of nitric oxide (NO), a molecule implicated in inflammatory responses. nih.govmdpi.com The molecular docking simulation aimed to investigate the potential inhibitory effect of this compound on NO synthesis by examining its binding to iNOS. nih.govmdpi.com
The results of the molecular docking showed that this compound exhibited a good binding affinity with iNOS, with a calculated binding energy of -7.7 kcal/mol (RMSD < 1.0). nih.govmdpi.com Analysis of the lowest energy conformation revealed a hydrophobic pocket within the iNOS enzyme, involving residues such as TRP340–VAL346 and TRP366–TYR367, which are suggested to contribute to iNOS binding through non-hydrogen bonding interactions. nih.gov Additionally, the docking study identified interactions involving charged residues, specifically two negative charge interactions with GLU371 and ASP376, and one positive charge interaction with ARG382. nih.gov These findings from molecular docking simulations provide insights into the potential binding modes and key residues involved in the interaction between this compound and iNOS.
Here is a summary of the molecular docking findings for this compound and iNOS:
| Target | Ligand | Binding Affinity (kcal/mol) | RMSD | Interacting Residues (Hydrophobic) | Interacting Residues (Charged) |
| iNOS | This compound | -7.7 | < 1.0 | TRP340–VAL346, TRP366–TYR367 | GLU371 (-), ASP376 (-), ARG382 (+) |
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms and molecules. DFT calculations can provide detailed information about molecular geometries, electronic properties, and spectroscopic parameters.
In this compound research, DFT calculations have been employed to support the structural elucidation and analysis of this compound and related compounds. For instance, detailed DFT calculations have supplemented experimental studies during the synthesis of this compound and certain analogues. researchgate.net These calculations can help in assessing the applicability of spectroscopic rules, such as enone sector and helicity rules, in dichroic studies and identifying potential restrictions. researchgate.net Factors that can influence the signs of individual Cotton effects, such as the twisting of the enone chromophore and the non-planarity of the enone double bond, can be considered through DFT calculations. researchgate.net
Furthermore, DFT NMR calculations have been utilized to support the structure elucidation of new sesquiterpenoids isolated from Artemisia divaricate, including the determination of stereochemistry. shanghaitech.edu.cnmdpi.com In cases where NOESY correlations might not be sufficient to definitively determine relative configurations, particularly in flexible ring systems like 10-membered rings found in some germacrane-type sesquiterpenes, DFT NMR calculations can serve as a powerful tool to establish the relative configuration. shanghaitech.edu.cn By combining experimental data with DFT calculations, researchers can gain a more comprehensive understanding of the structural characteristics of this compound and its related natural products.
Future Directions and Emerging Research Avenues for Yomogin
Exploration of Additional Molecular Targets and Signaling Pathways
Current research indicates that yomogin can influence key cellular processes, such as inhibiting neuroinflammation by regulating the MAPK pathway, specifically suppressing the phosphorylation of p38, JNK, and ERK. mdpi.comnih.gov This suggests that this compound's effects are mediated through interactions with specific molecular targets within these pathways. Future research should aim to comprehensively identify the primary and secondary molecular targets of this compound. This could involve techniques such as pull-down assays, activity-based protein profiling, and thermal proteome profiling to directly identify proteins that bind to or are modulated by this compound.
Beyond the MAPK pathway, further exploration is needed to understand how this compound interacts with other signaling cascades involved in inflammation, apoptosis, and cell proliferation, given its reported anti-inflammatory and anti-cancer activities. mdpi.comnih.govresearchgate.net For instance, investigating its effects on pathways like NF-κB, PI3K/Akt, and STAT3 could reveal a more complete picture of its cellular influence. nih.govwaocp.org Additionally, exploring its interaction with receptors beyond those currently implicated, such as its potential indirect histamine (B1213489) H1 antagonistic activity, could uncover novel mechanisms of action. cardiff.ac.uk Elucidating these additional molecular targets and signaling pathways will be crucial for defining the full spectrum of this compound's biological activities and its potential therapeutic applications.
Development of Advanced Synthetic Strategies for Enhanced Analog Diversity
The structural complexity of sesquiterpene lactones like this compound presents challenges and opportunities for chemical synthesis. While methods for the synthesis of this compound and related eudesmanolides from precursors like α-santonin have been explored, the development of advanced synthetic strategies is essential to generate a diverse range of this compound analogs. researchgate.netchemrxiv.org This diversity is critical for comprehensive structure-activity relationship (SAR) studies, which can help identify key structural features responsible for specific biological activities and potentially lead to the discovery of more potent or selective compounds.
Future synthetic efforts could focus on developing more efficient and stereoselective routes to this compound and its derivatives. Exploring novel synthetic methodologies, such as catalytic reactions, flow chemistry, or biomimetic approaches, could facilitate the creation of complex analogs with precise structural modifications. chemrxiv.orguni-halle.de Strategies for introducing various functional groups at different positions on the this compound scaffold are needed to systematically probe the impact of structural changes on target binding and biological outcomes. Furthermore, developing methods for the synthesis of dimeric or conjugated this compound structures could lead to compounds with enhanced or novel properties. uni-halle.de Advanced synthetic capabilities will underpin the ability to explore the chemical space around this compound and unlock its full therapeutic potential.
Application of Omics Technologies in this compound Mechanistic Studies (e.g., Proteomics, Metabolomics)
Omics technologies offer powerful tools for gaining a holistic understanding of the biological effects of small molecules like this compound. proteobiojournal.comhumanspecificresearch.orgnih.gov Applying proteomics, metabolomics, and potentially transcriptomics can provide comprehensive insights into the molecular changes induced by this compound in biological systems.
Proteomics studies could identify global protein expression changes and post-translational modifications in response to this compound treatment, revealing affected pathways and potential off-targets. proteobiojournal.comnih.govmdpi.com For example, quantitative proteomics could pinpoint specific proteins whose abundance or modification state is altered, providing clues about this compound's mechanism of action at a systems level. frontiersin.org
Metabolomics can profile the complete set of metabolites in a biological sample, offering a snapshot of the metabolic state influenced by this compound. proteobiojournal.comnih.govmdpi.com Changes in metabolite concentrations can indicate modulated enzymatic activities or altered metabolic fluxes, providing functional readouts of this compound's effects. mdpi.com This could be particularly insightful for understanding its impact on inflammatory processes or cellular energy metabolism.
Integrating data from multiple omics platforms can provide a more comprehensive and systems-level understanding of this compound's biological effects, moving beyond the study of individual targets or pathways. humanspecificresearch.orgnih.gov This integrated approach can help identify complex interactions and feedback loops within biological networks affected by this compound.
Interdisciplinary Research Integrating Chemical Biology and Systems Pharmacology
Interdisciplinary research should aim to combine the insights gained from detailed molecular target identification (chemical biology) with the systems-level understanding provided by omics technologies and computational modeling (systems pharmacology). researchgate.netemory.eduucsf.edu This integration can facilitate the development of predictive models that describe how this compound interacts with biological networks and how these interactions translate into observed phenotypic effects.
Collaborative efforts between chemists, biologists, pharmacologists, and computational scientists are essential to effectively leverage these integrated approaches. emory.eduucsf.edu This could involve using chemical probes derived from this compound to perturb specific pathways and then analyzing the system-wide response using omics data. Computational models can then be used to integrate these diverse datasets, identify key nodes or pathways influenced by this compound, and predict the effects of structural modifications or combination therapies. nih.govemory.edu This interdisciplinary synergy will be key to accelerating the translation of basic research findings on this compound into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What standardized methodologies are used to isolate Yomogin from Artemisia species, and how is purity validated?
- This compound is typically isolated via solvent extraction (e.g., methanol or chloroform) followed by chromatographic techniques such as column chromatography or preparative TLC. Purity validation employs HPLC with UV detection (λ~239–263 nm) and comparison to reference spectra . Structural confirmation relies on NMR (1H and 13C) and mass spectrometry, as detailed in natural product databases .
Q. Which pharmacological assays are commonly used to evaluate this compound’s cytotoxicity, and what factors influence experimental reproducibility?
- Cytotoxicity is assessed via MTT/XTT assays, with IC50 values calculated for cell lines like A549 (lung cancer) and HCT-116 (colon cancer). Key considerations include:
-
Cell line selection : Ensure relevance to the hypothesized mechanism (e.g., HL-60 for apoptosis studies) .
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Dosage range : 0.1–10 μM, based on concentration-dependent inhibition of MAPK phosphorylation observed in macrophages .
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Controls : Include LPS-stimulated vs. unstimulated cells to isolate anti-inflammatory effects .
Cell Line IC50 (μg/mL) Experimental Model Reference A549 0.14 In vitro cytotoxicity HCT-116 1.3 In vitro cytotoxicity HL-60 Not reported Apoptosis induction
Q. How is this compound’s structural integrity confirmed in experimental settings, and what analytical challenges arise?
- Structural validation combines UV-Vis spectroscopy (peaks at 239 nm and 263 nm in methanol) , NMR for stereochemical analysis, and comparison with published spectra . Challenges include distinguishing this compound from structurally similar sesquiterpene lactones (e.g., arglabin) using high-resolution MS/MS .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s induction of apoptosis in leukemia cells, and how are caspase pathways implicated?
- This compound activates caspase-8, -9, and -3, triggering mitochondrial translocation of Bax, cytochrome c release, and DNA fragmentation. Key steps:
Caspase-8 activation : Initiates Bid cleavage, linking extrinsic and intrinsic apoptosis pathways .
Bax translocation : Confirmed via Western blotting of cytosolic vs. mitochondrial fractions .
Pharmacological inhibition : Use z-VAD-fmk (pan-caspase inhibitor) to validate caspase dependency .
Q. How does this compound suppress neuroinflammation via MAPK pathway modulation, and what experimental models validate this?
- This compound inhibits LPS-induced phosphorylation of p38, JNK, and ERK in murine macrophages. Experimental approaches include:
- Western blotting : Quantify p-p38, p-JNK, and p-ERK levels across concentrations (0.1–10 μM) .
- Dose-response analysis : Demonstrate maximal inhibition at 10 μM for all three kinases .
- Functional assays : Correlate kinase inhibition with reduced pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Source variability : Differences in Artemisia subspecies or extraction methods may alter compound profiles .
- Assay conditions : Standardize cell culture media, LPS concentrations, and exposure times (e.g., 24-hour pre-treatment in inflammation models) .
- Data normalization : Use fold-change relative to LPS-only controls to account for baseline variability .
Q. What strategies optimize in vivo studies of this compound’s anti-allergic vs. anticancer effects?
- Model selection :
- Anti-allergy : Use ovalbumin-sensitized murine asthma models to assess mast cell stabilization and IgE modulation .
- Anticancer : Employ xenograft models (e.g., HL-60 tumors in nude mice) with caspase activity monitored via bioluminescence imaging .
Methodological Best Practices
- Reproducibility : Document solvent systems (e.g., petroleum ether:ethyl acetate 6:4 for TLC) and spectrometer settings .
- Data reporting : Follow guidelines for natural product research, including CAS registry numbers (10067-18-2) and spectral accession codes .
- Ethical compliance : Adhere to institutional guidelines for animal studies, particularly in inflammation and oncology models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
